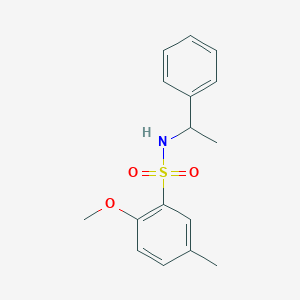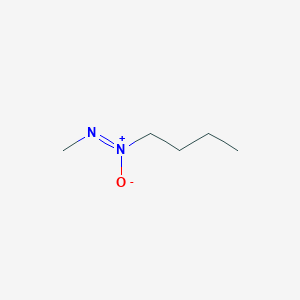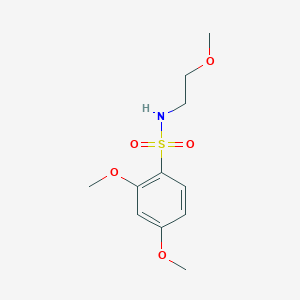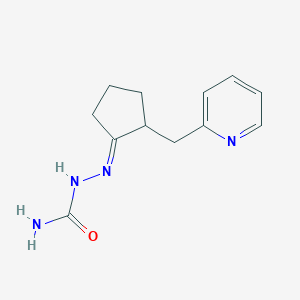
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to have activity against the TRPV1 receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of TRPV1 receptors, and the inhibition of the growth of certain cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is its wide range of activity against various enzymes and receptors, making it a valuable tool for drug discovery. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying the role of sulfonamide derivatives in various biochemical pathways.
Métodos De Síntesis
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with cyclohexyl isocyanate to form N-cyclohexyl-3,4-dichloroaniline. This intermediate is then reacted with methoxybenzenesulfonyl chloride in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of sulfonamide derivatives in various biochemical pathways. It has been found to have activity against a wide range of enzymes and receptors, making it a valuable tool for drug discovery.
Propiedades
Fórmula molecular |
C13H17Cl2NO3S |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-13-11(8-7-10(14)12(13)15)20(17,18)16-9-5-3-2-4-6-9/h7-9,16H,2-6H2,1H3 |
Clave InChI |
JHSXYSVJAXBWOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
SMILES canónico |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)









